
Amidosulfuron
概述
描述
Amidosulfuron is a broad-spectrum herbicide primarily used to control broad-leaved weeds. It is a member of the sulfonylurea herbicide family, known for its high solubility in water and potential for leaching into groundwater. This compound is volatile and exhibits moderate toxicity to most terrestrial and aquatic species. It is not persistent in soil systems but may persist in water under certain conditions .
作用机制
氨磺乐通过抑制乙酰乳酸合酶发挥其除草作用,乙酰乳酸合酶是植物中支链氨基酸合成的关键酶。这种抑制会破坏蛋白质合成,导致目标杂草死亡。 涉及的分子靶标和途径包括氨磺乐与乙酰乳酸合酶活性位点的结合,阻止该酶催化其正常反应 .
类似化合物:
- 甲磺隆
- 甲嘧磺隆
- 氰草隆
- 乙嘧磺隆
- 咪唑磺隆
比较: 氨磺乐在磺酰脲类除草剂中是独一无二的,因为它具有独特的结构特征和作用方式。与其他磺酰脲类除草剂不同,氨磺乐不含取代的芳香族磺酰胺。尽管存在这种结构差异,它仍然抑制乙酰乳酸合酶,类似于其他磺酰脲类除草剂。 这种独特的结构有助于其特定的除草特性和在控制各种阔叶杂草方面的有效性 .
生化分析
Biochemical Properties
Amidosulfuron interacts with various enzymes and proteins in plants. It is primarily absorbed by the leaves of plants but is also absorbed through the roots . It has special activity against Galium aparine at rates as low as 15 g a.i./ha .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It causes chloroplasts in leaf and anther epidermis, and tapetal plastids to deform . Both tapetal cell and uni-nucleate microspore show autophagic vacuoles and degenerate quickly after exposure to this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the enzyme Acetolactate synthase (ALS), which is a key enzyme in the biosynthesis of branched-chain amino acids . This inhibition leads to a reduction in photosynthetic rate and the contents of leaf chlorophyll, soluble sugar, and pyruvate .
Temporal Effects in Laboratory Settings
The degradation of this compound in soil is strongly dependent on temperature and moisture levels. In controlled laboratory experiments, first-order half-lives ranged from 26 ± 3 days to 79 ± 2 days in three Canadian soils at 20°C .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It inhibits the enzyme Acetolactate synthase (ALS), disrupting this pathway .
Transport and Distribution
This compound is primarily absorbed by the leaves of plants but is also absorbed through the roots . The specific transporters or binding proteins it interacts with are not currently known.
Subcellular Localization
It is known to cause deformation of chloroplasts in leaf and anther epidermis, and tapetal plastids . This suggests that this compound may localize to these organelles within the cell.
准备方法
合成路线和反应条件: 氨磺乐是通过一系列涉及磺酰脲中间体的化学反应合成的反应条件通常需要控制温度和使用溶剂来促进反应 .
工业生产方法: 氨磺乐的工业生产涉及使用与实验室合成类似的反应路径进行大规模化学合成。该过程针对高产率和纯度进行了优化,并采用了严格的质量控制措施以确保一致性和安全性。 生产设施配备了先进的技术,可以处理所涉及化学品的挥发性和潜在危险性 .
化学反应分析
反应类型: 氨磺乐会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 常用的试剂包括卤素和亲核试剂,在受控的温度和 pH 条件下。
主要形成的产物: 这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生磺酸,而还原可能会产生胺 .
科学研究应用
氨磺乐在科学研究中有着广泛的应用,包括:
化学: 用作模型化合物来研究磺酰脲类除草剂在各种化学反应中的行为。
生物学: 研究其对植物生理和代谢的影响,特别是与其除草活性有关的方面。
医学: 探索其潜在的治疗应用,因为它能够抑制特定的酶。
相似化合物的比较
- Tribenuron Methyl
- Metsulfuron Methyl
- Cinosulfuron
- Pyrazosulfuron Ethyl
- Imazosulfuron
Comparison: Amidosulfuron is unique among sulfonylurea herbicides due to its specific structural features and mode of action. Unlike other sulfonylureas, this compound does not contain a substituted aromatic sulfonamide. Despite this structural deviation, it still inhibits acetolactate synthase, similar to other sulfonylurea herbicides. This unique structure contributes to its specific herbicidal properties and effectiveness in controlling a wide range of broad-leaved weeds .
属性
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTHWASMBLQOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057945 | |
| Record name | Amidosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120923-37-7 | |
| Record name | Amidosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120923-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120923377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dithia-2,4-diazahexanamide, N-(4,6-dimethoxy-2-pyrimidinyl)-4-methyl-, 3,3,5,5-tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIDOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZNU868K0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of amidosulfuron in plants?
A1: this compound, similar to other sulfonylurea herbicides, primarily targets acetolactate synthase (ALS) in plants. [] ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids, namely valine, leucine, and isoleucine. []
Q2: How does this compound interact with its target enzyme?
A2: this compound binds to ALS and inhibits its activity. This binding is time-dependent and accumulative, leading to the formation of a peracetate adduct with the enzyme's cofactor, thiamine diphosphate (ThDP). []
Q3: What are the downstream effects of this compound's inhibition of ALS?
A3: Inhibition of ALS by this compound disrupts the biosynthesis of branched-chain amino acids. This disruption leads to a cascade of effects, including reduced photosynthesis rates, chlorophyll content, and soluble sugar levels in plants. [] Additionally, alterations in the content of free amino acids and the appearance of autophagic vacuoles in cells are observed. [] Ultimately, these effects contribute to the death of susceptible plants.
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. To obtain this information, please refer to publicly available chemical databases or the this compound product safety data sheet.
Q5: Does the formulation of this compound influence its efficacy in weed control?
A5: Yes, studies show that the formulation of this compound can influence its efficacy. For instance, an oil dispersion (OD) formulation of an this compound and iodosulfuron-methyl-sodium mixture demonstrated greater sensitivity in controlling certain weed species compared to a water-dispersible granule (WG) formulation, particularly under specific environmental conditions. [, ]
Q6: How do environmental conditions affect the efficacy of this compound?
A6: Environmental factors such as temperature, relative humidity, and soil moisture can influence the efficacy of this compound. Research indicates that the efficacy of a WG formulation is more susceptible to these factors compared to an OD formulation. [] For example, high relative humidity and soil moisture generally led to better control of certain weed species with the WG formulation. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is primarily known for its herbicidal activity, acting as an enzyme inhibitor rather than a catalyst. The research provided does not mention any catalytic properties associated with this compound.
Q8: Have computational methods been employed to study this compound's interactions with ALS?
A8: Yes, molecular docking studies have been conducted to investigate the interactions between this compound and ALS. These studies confirm that this compound effectively inhibits the binding of the enzyme's cofactor, TDL (lactyl-ThDP), to ALS. []
Q9: How does the structure of this compound compare to other sulfonylurea herbicides, and what is the impact on its activity?
A9: this compound, unlike many sulfonylurea herbicides, lacks a second aromatic ring in its structure. [] This structural difference results in fewer interactions with the ALS enzyme, leading to a relatively lower binding affinity compared to herbicides with two heteroaromatic rings. []
Q10: How does the stability of this compound vary with pH and temperature?
A10: this compound undergoes hydrolysis, and its degradation rate is influenced by both pH and temperature. [] The research indicates that hydrolysis follows first-order kinetics and is faster in acidic conditions (lower pH) and at higher temperatures. []
Q11: What analytical techniques are commonly employed for the detection and quantification of this compound?
A11: Several analytical techniques are used for the analysis of this compound, including:
Q12: What are the primary degradation pathways of this compound in the environment?
A12: Research indicates that this compound primarily degrades through hydrolysis in the environment. [, ] The rate of hydrolysis is affected by factors like soil pH, temperature, and moisture. [, ] Studies also demonstrate that microbial activity in the soil contributes to the degradation of this compound. [, ]
Q13: What are the identified degradation products of this compound?
A13: Studies employing simulated sunlight irradiation identified several degradation products of this compound in aqueous solutions. [] These products mainly result from the loss of molecules such as methylsulfamic acid, sulfocarbamic acid, carbamic acid, methyl(methylsulfonyl)sulfamic acid, N-methylmethanesulfonamide, and sulfonic acid. [] Additionally, processes like O- and S-demethylation and hydroxylation contribute to the formation of degradation products. []
Q14: How does this compound impact non-target organisms?
A14: Research shows that this compound can negatively impact non-target organisms. For example, exposure to this compound caused significant growth inhibition, reduced biomass, decreased photosynthetic pigment content, and increased oxidative stress markers in the aquatic macrophyte Lemna minor. [, ]
Q15: How does this compound behave in different soil types?
A15: The degradation and persistence of this compound vary depending on the soil type. Studies in Saskatchewan soils found that this compound had a longer half-life in clay soil compared to loamy sand soil under controlled laboratory conditions. [] This difference in degradation is attributed to factors like soil pH, organic matter content, and microbial activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
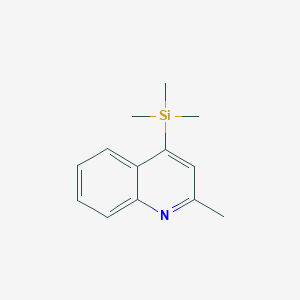
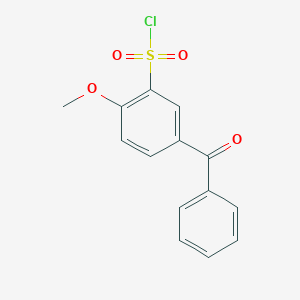
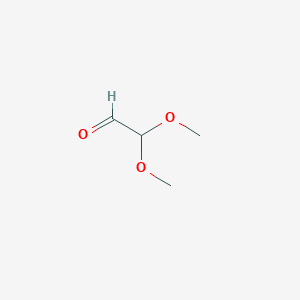
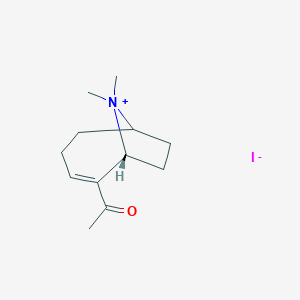
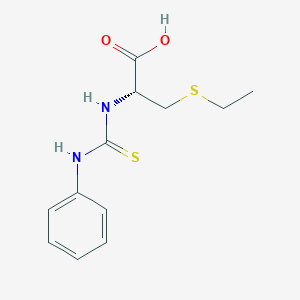
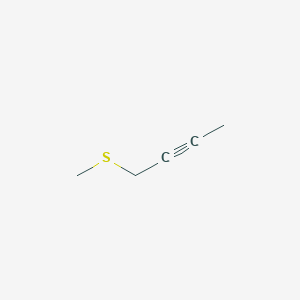
![2-(imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B46324.png)
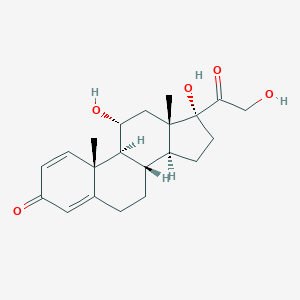
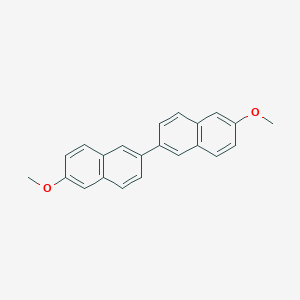
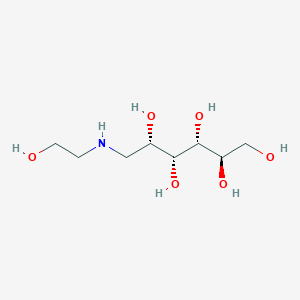

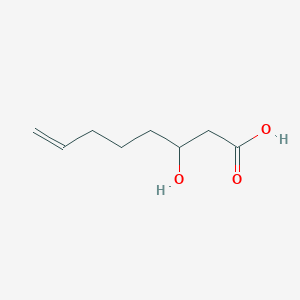
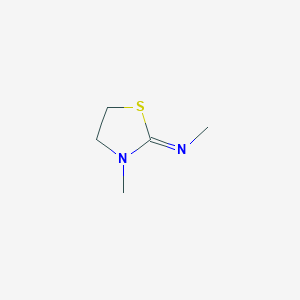
![Ethanone,1-[3-(dimethylamino)-2-thienyl]-(9ci)](/img/structure/B46345.png)
